(R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride
CAS No.: 1126432-04-9
Cat. No.: VC2704799
Molecular Formula: C7H16Cl2N2O
Molecular Weight: 215.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1126432-04-9 |
|---|---|
| Molecular Formula | C7H16Cl2N2O |
| Molecular Weight | 215.12 g/mol |
| IUPAC Name | (9aR)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine;dihydrochloride |
| Standard InChI | InChI=1S/C7H14N2O.2ClH/c1-2-9-3-4-10-6-7(9)5-8-1;;/h7-8H,1-6H2;2*1H/t7-;;/m1../s1 |
| Standard InChI Key | NTFPIALZQJURCZ-XCUBXKJBSA-N |
| Isomeric SMILES | C1CN2CCOC[C@H]2CN1.Cl.Cl |
| SMILES | C1CN2CCOCC2CN1.Cl.Cl |
| Canonical SMILES | C1CN2CCOCC2CN1.Cl.Cl |
Introduction
Chemical Properties and Structure
(R)-Octahydropyrazino[2,1-c] oxazine dihydrochloride possesses distinct chemical properties that derive from its molecular structure and composition. With a molecular formula of C₇H₁₆Cl₂N₂O and a molecular weight of 215.12 g/mol, this compound features a heterocyclic framework containing nitrogen and oxygen atoms within its bicyclic ring system . The IUPAC name, (9aR)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c] oxazine;dihydrochloride, provides a systematic description of its structure, with the "(9aR)" prefix specifically denoting the R-configuration at the 9a position of the molecule. This stereochemical designation is crucial, as different stereoisomers often exhibit significantly different biological activities.
The structure incorporates both pyrazine and oxazine ring systems fused together, creating a unique three-dimensional arrangement that influences its chemical reactivity and potential biological interactions. The presence of two nitrogen atoms in the ring system is particularly significant for its pharmacological potential, as nitrogen-containing heterocycles frequently demonstrate affinity for various biological targets in the human body. The dihydrochloride salt form contains two chloride counterions that neutralize the basic nitrogen atoms in the molecule, enhancing water solubility and potentially improving pharmacokinetic properties compared to the free base form.
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